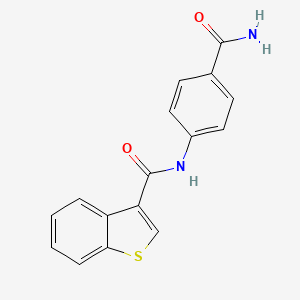
N-(4-carbamoylphenyl)-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-1-benzothiophene-3-carboxamide is an organic compound with a complex structure that includes a benzothiophene ring and a carbamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, which can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable aryl halide. The carboxamide group is then introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield and cost-effectiveness. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Solvent choice and reaction temperature are critical parameters that are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Benzothiophene sulfoxides or sulfones.
Reduction: Benzothiophene amines.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
Chemistry
In chemistry, N-(4-carbamoylphenyl)-1-benzothiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for applications requiring high-performance materials .
Mechanism of Action
The mechanism by which N-(4-carbamoylphenyl)-1-benzothiophene-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzothiophene ring can interact with hydrophobic pockets in proteins, while the carbamoylphenyl group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- N-(4-carbamoylphenyl)-2-benzothiophene-3-carboxamide
- N-(4-carbamoylphenyl)-1-benzofuran-3-carboxamide
- N-(4-carbamoylphenyl)-1-indole-3-carboxamide
Uniqueness
N-(4-carbamoylphenyl)-1-benzothiophene-3-carboxamide is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties compared to benzofuran or indole derivatives. This uniqueness can lead to different biological activities and reactivity patterns, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H12N2O2S |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H12N2O2S/c17-15(19)10-5-7-11(8-6-10)18-16(20)13-9-21-14-4-2-1-3-12(13)14/h1-9H,(H2,17,19)(H,18,20) |
InChI Key |
WRRYMCDVHUYHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


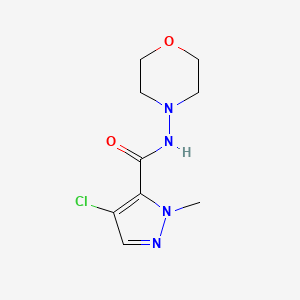
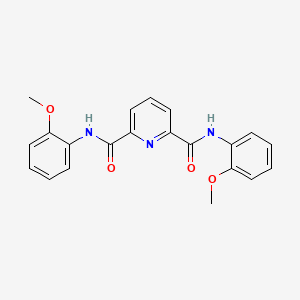

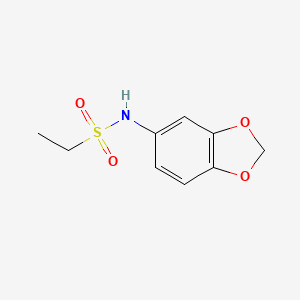
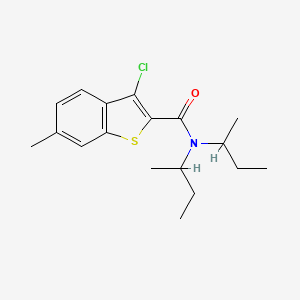

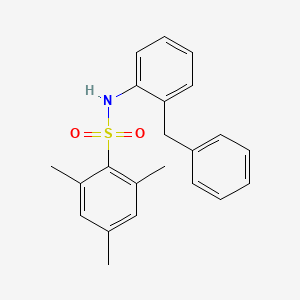
![1-ethyl-4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10976214.png)
![N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B10976218.png)
![4-[(2-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide](/img/structure/B10976225.png)

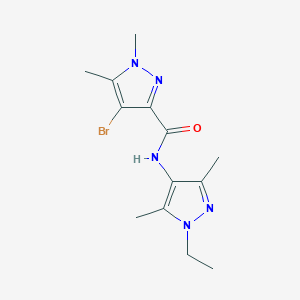
![N-[1-(4-propylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B10976233.png)
![2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10976248.png)
